Tert-butyl 3-bromofuran-2-carboxylate
Overview
Description
Tert-butyl 3-bromofuran-2-carboxylate is an organic compound with the molecular formula C9H11BrO3. It is a derivative of furan, a five-membered aromatic ring containing one oxygen atom. The tert-butyl group and the bromine atom attached to the furan ring make this compound a valuable intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.
Mechanism of Action
Mode of Action
The mode of action of Tert-butyl 3-bromofuran-2-carboxylate involves its interaction with these targets. The bromine atom in the compound is highly reactive, allowing it to participate in various chemical reactions. This reactivity enables this compound to interact with its targets and induce changes .
Pharmacokinetics
These properties significantly impact the bioavailability of this compound .
Result of Action
Given its chemical structure and reactivity, it is likely that this compound could induce significant changes at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 3-bromofuran-2-carboxylate can be synthesized through several methods. One common approach involves the bromination of tert-butyl furan-2-carboxylate. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity and selectivity of the bromination process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation, crystallization, or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-bromofuran-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new functionalized furan derivatives.
Oxidation Reactions: The furan ring can be oxidized to form furanones or other oxygenated compounds using oxidizing agents like potassium permanganate or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to form furan derivatives with different oxidation states using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), catalysts (e.g., palladium, copper).
Oxidation: Oxidizing agents (e.g., potassium permanganate, m-chloroperbenzoic acid), solvents (e.g., acetone, dichloromethane).
Reduction: Reducing agents (e.g., lithium aluminum hydride, hydrogen gas), catalysts (e.g., palladium on carbon), solvents (e.g., tetrahydrofuran, ethanol).
Major Products Formed
Substitution: Functionalized furan derivatives with various substituents.
Oxidation: Furanones, carboxylic acids, or other oxygenated compounds.
Reduction: Reduced furan derivatives with different oxidation states.
Scientific Research Applications
Tert-butyl 3-bromofuran-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to study the biological activity of furan derivatives and their interactions with biological targets.
Medicine: It serves as a building block in the development of new drugs with potential therapeutic effects.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Comparison with Similar Compounds
Tert-butyl 3-bromofuran-2-carboxylate can be compared with other similar compounds such as:
Tert-butyl 2-bromofuran-3-carboxylate: Similar structure but with the bromine atom and carboxylate group at different positions on the furan ring.
Tert-butyl 3-chlorofuran-2-carboxylate: Similar structure but with a chlorine atom instead of a bromine atom.
Tert-butyl 3-bromothiophene-2-carboxylate: Similar structure but with a thiophene ring instead of a furan ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs.
Properties
IUPAC Name |
tert-butyl 3-bromofuran-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO3/c1-9(2,3)13-8(11)7-6(10)4-5-12-7/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STWBDYGNHJTHOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=CO1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652788 | |
Record name | tert-Butyl 3-bromofuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80652788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59862-90-7 | |
Record name | tert-Butyl 3-bromofuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80652788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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